Clomacran

Beschreibung

RN given refers to parent cpd; structure

Eigenschaften

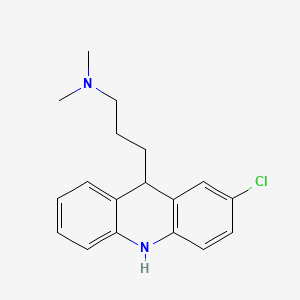

IUPAC Name |

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRLWWDJCFYFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22199-46-8 (phosphate[1:1]) |

Source

|

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20863518 |

Source

|

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-55-4 |

Source

|

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMACRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Putative Mechanism of Action of Clomacran on Dopamine Receptors

Disclaimer: Information regarding the specific mechanism of action of Clomacran on dopamine receptors is exceedingly scarce in publicly available scientific literature. This compound is a dihydroacridine derivative that was developed and subsequently withdrawn in the 1970s due to concerns about liver toxicity. As such, detailed preclinical and pharmacological studies comparable to modern standards are not readily accessible. This guide, therefore, presents a putative mechanism of action for this compound by drawing parallels with its contemporary comparator, chlorpromazine, a well-characterized phenothiazine antipsychotic. The information herein is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that it is based on inferred properties rather than direct evidence for this compound.

Executive Summary

This compound, an early antipsychotic, is presumed to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors within the central nervous system. This action is thought to modulate dopaminergic neurotransmission in key brain regions implicated in psychosis, such as the mesolimbic pathway. While direct binding affinity data for this compound is unavailable, analysis of chlorpromazine, a compound with a similar clinical profile and historical context, reveals a strong affinity for D2 receptors, along with interactions at other dopamine receptor subtypes and various other neurotransmitter systems. This multifaceted receptor-binding profile likely contributes to both the therapeutic efficacy and the side-effect profile of this class of drugs. This document will explore the inferred binding characteristics, detail the experimental protocols used to assess such interactions, and visualize the associated signaling pathways.

Receptor Binding Profile

Due to the lack of specific data for this compound, the following table summarizes the binding affinities (Ki values in nM) of chlorpromazine for human dopamine receptor subtypes, providing a likely analogous profile. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Chlorpromazine Ki (nM) |

| Dopamine D1 | 13.8 |

| Dopamine D2 | 1.1 |

| Dopamine D3 | 7.4 |

| Dopamine D4 | 4.6 |

| Dopamine D5 | 18.2 |

Data presented is a compilation from various sources and should be considered representative.

This profile suggests that while the primary target is the D2 receptor, there are also significant interactions with other dopamine receptor subtypes, which could contribute to the overall pharmacological effect.

Experimental Protocols

The characterization of a compound's interaction with dopamine receptors typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of a compound for dopamine receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells recombinantly expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through centrifugation.

-

The resulting membrane pellets are resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., chlorpromazine as a proxy for this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a specific dopamine receptor by measuring its effect on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Objective: To assess the functional activity of a compound at dopamine receptors.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the dopamine receptor of interest are seeded in multi-well plates.

-

For D1-like receptors (D1, D5), which are Gs-coupled and stimulate adenylyl cyclase, the assay measures the inhibition of agonist-induced cAMP production.

-

For D2-like receptors (D2, D3, D4), which are Gi-coupled and inhibit adenylyl cyclase, the assay measures the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Cells are pre-incubated with various concentrations of the test compound.

-

An agonist (e.g., dopamine) is then added to stimulate the receptor.

-

-

cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

The ability of the test compound to block the agonist-induced change in cAMP levels is quantified, and the concentration that produces 50% of the maximal inhibition (IC50) is determined. This indicates the potency of the compound as an antagonist.

-

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4), the presumed primary targets of this compound, are coupled to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Antagonism Signaling Pathway

In the absence of an antagonist, the binding of dopamine to the D2 receptor activates the Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.

An antagonist like chlorpromazine (and putatively this compound) binds to the D2 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the signaling cascade. This blockade of D2 receptor signaling is believed to be the core mechanism of its antipsychotic action.

Conclusion

While direct experimental data on the mechanism of action of this compound at dopamine receptors is not available, its classification as a dihydroacridine antipsychotic and its historical clinical comparison with chlorpromazine strongly suggest that its primary mechanism involves the antagonism of dopamine D2 receptors. This action likely underpins its antipsychotic effects. The ancillary interactions with other dopamine receptor subtypes, as inferred from the chlorpromazine profile, may also play a role in its overall pharmacological activity and side-effect profile. The experimental protocols and signaling pathway diagrams presented here provide a framework for understanding how such a compound would be characterized and how it is presumed to function at a molecular level. Further research on archived materials or through the synthesis and re-evaluation of this compound would be necessary to definitively elucidate its precise mechanism of action.

The Rise and Fall of Clomacran: A Historical Overview of a 1970s Antipsychotic

For researchers, scientists, and drug development professionals, the story of Clomacran serves as a compelling case study in early antipsychotic development, highlighting the therapeutic promise and unforeseen challenges of novel chemical scaffolds. Developed in the 1970s by Smith, Kline & French, this dihydroacridine derivative offered a new avenue for the management of schizophrenia but was ultimately withdrawn from the market due to safety concerns, leaving a legacy of important lessons for subsequent drug discovery efforts.

This compound emerged during a period of intense innovation in psychopharmacology, following the revolutionary introduction of chlorpromazine in the 1950s. As a member of the dihydroacridine class of compounds, its unique three-ring structure represented a departure from the more common phenothiazine and butyrophenone antipsychotics of the time. Marketed under brand names such as Devryl and Olaxin, this compound was investigated for its efficacy in treating the symptoms of schizophrenia.

Despite this initial promise, the clinical use of this compound was short-lived. The primary reason for its withdrawal from the market was its association with liver toxicity.[3][4][5] This adverse effect underscored the critical importance of thorough toxicological evaluation in the drug development process and served as a stark reminder of the potential for unforeseen risks with novel chemical entities.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-chloro-9-(3-dimethylaminopropyl)acridan, involves a multi-step process characteristic of the medicinal chemistry of its time. The general synthetic route, while not detailed in readily available modern literature, would have likely involved the construction of the core acridine ring system followed by the attachment of the dimethylaminopropyl side chain, a common feature in many centrally active compounds.

Preclinical and Clinical Evaluation: A Look Back

The experimental protocols for these early studies are also not extensively documented in accessible formats. A typical clinical trial of that period for an antipsychotic would have involved a double-blind, controlled design, comparing the investigational drug to a placebo or an existing standard of care like chlorpromazine.[1] Patients would have been monitored for changes in psychotic symptoms, as well as the emergence of side effects, particularly extrapyramidal symptoms, which were a common concern with first-generation antipsychotics.

Unraveling the Mechanism of Action: A Dihydroacridine Perspective

While the specific signaling pathways modulated by this compound have not been extensively elucidated in contemporary research, its mechanism of action as an antipsychotic is presumed to be related to its interaction with dopamine receptors in the brain, a hallmark of all effective antipsychotics of that era.[6][7] The prevailing "dopamine hypothesis" of schizophrenia at the time posited that an overactivity of dopaminergic pathways was responsible for psychotic symptoms.[7] Therefore, it is highly probable that this compound, like other antipsychotics, exerted its therapeutic effects by acting as an antagonist at dopamine D2 receptors.[6]

The dihydroacridine scaffold may have conferred a unique pharmacological profile, potentially influencing its affinity for other receptors, such as serotonin, histamine, and adrenergic receptors. This broader receptor interaction profile could have contributed to both its therapeutic effects and its side effect profile. However, without specific binding affinity data, a detailed understanding of its receptor pharmacology remains speculative.

Below is a generalized representation of the presumed primary mechanism of action for a first-generation antipsychotic like this compound, illustrating the blockade of postsynaptic dopamine D2 receptors.

Caption: Presumed mechanism of this compound action.

Conclusion: Lessons from a Bygone Era

The historical development of this compound offers valuable insights for today's drug development professionals. It underscores the continuous search for novel chemical structures to address unmet medical needs in psychiatry. While its clinical journey was cut short by safety concerns, the story of this compound highlights the critical importance of rigorous preclinical and clinical evaluation, particularly in identifying potential toxicities. The lack of detailed, publicly accessible data from this era also emphasizes the value of modern data-sharing practices in ensuring that the lessons from both successful and unsuccessful drug candidates are preserved and can inform future research. As the field of psychopharmacology continues to evolve, revisiting the stories of early compounds like this compound provides a rich historical context and a reminder of the complex path of drug discovery.

References

- 1. This compound and chlorpromazine in psychotic outpatients: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of schizophrenic patients: a comparison of two assessment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 4. Chlorpromazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

The Pharmacological Profile of Dihydroacridine Antipsychotics: A Review of a Latent Therapeutic Avenue

Despite the rich chemical history of acridine-based compounds in medicine, a comprehensive pharmacological profile of dihydroacridine derivatives as antipsychotics remains largely uncharted territory in publicly accessible scientific literature. While the acridine scaffold is a cornerstone for various therapeutic agents, its specific application in the development of antipsychotics is not well-documented with the detailed, quantitative data required for a full technical guide. This document, therefore, serves to outline the general principles of antipsychotic drug action that would be pertinent to the study of any novel chemical class, such as dihydroacridines, while highlighting the current informational gap regarding their specific pharmacological activities.

The quest for novel antipsychotic agents is driven by the need for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a reduction in the burdensome side effects associated with current medications. The therapeutic potency of most antipsychotics is linked to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2] Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms.[3][4]

Putative Mechanisms of Action for Dihydroacridine Antipsychotics

Should dihydroacridine derivatives be explored as antipsychotics, their evaluation would invariably focus on their receptor binding affinities and functional activities at key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis.

Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy for positive symptoms.[1][5] The affinity (expressed as K_i or IC_50 values) of any potential dihydroacridine antipsychotic for the D2 receptor would be a critical determinant of its potential therapeutic dose and propensity for inducing motor side effects.[2]

Serotonin 5-HT2A Receptor Antagonism: High affinity for the 5-HT2A receptor is a distinguishing feature of many atypical antipsychotics.[3][6] This antagonism is thought to mitigate the extrapyramidal side effects caused by D2 blockade and may contribute to efficacy against negative symptoms.[2] The ratio of 5-HT2A to D2 receptor affinity is often considered a key indicator of a drug's "atypicality."

Other Potential Targets: The complex pharmacology of schizophrenia suggests the involvement of other neurotransmitter systems. Therefore, a thorough profiling of dihydroacridine derivatives would also include screening against a panel of other receptors, such as other dopamine and serotonin receptor subtypes (e.g., D1, D3, D4, 5-HT1A, 5-HT2C), as well as adrenergic, cholinergic, and histaminic receptors to predict potential side effects like sedation, weight gain, and cardiovascular effects.[4][5]

Envisioned Experimental Protocols for Pharmacological Characterization

To establish a pharmacological profile for a novel class of compounds like dihydroacridine antipsychotics, a standardized set of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. Radioligand binding assays, utilizing cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells), would be employed to calculate the inhibition constant (K_i) of the dihydroacridine derivatives against a panel of neurotransmitter receptors.

-

Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are crucial. For GPCRs like the D2 and 5-HT2A receptors, techniques such as measuring second messenger accumulation (e.g., cAMP for D2, calcium flux for 5-HT2A) or using reporter gene assays would be employed. Bioluminescence Resonance Energy Transfer (BRET) assays can provide detailed insights into G-protein-selective signaling.[6]

-

In Vitro Toxicity Assays: Initial assessment of cytotoxicity would be performed using cell viability assays, such as the MTT assay, in relevant cell lines.[7]

In Vivo Models

-

Animal Models of Psychosis: To assess antipsychotic-like activity, various animal models are utilized. These include models based on the administration of psychomimetic drugs like amphetamine (to induce hyperlocomotion, a model for positive symptoms) or phencyclidine (PCP) and ketamine (NMDA receptor antagonists that model both positive and negative/cognitive symptoms).[8][9]

-

Assessment of Side Effects: Animal models are also critical for predicting the side-effect profile. The propensity to induce extrapyramidal symptoms can be evaluated using the catalepsy test in rodents. Models to assess metabolic side effects, such as weight gain and glucose intolerance, would also be employed.[8]

Visualizing Potential Signaling Pathways and Workflows

While specific signaling pathways for dihydroacridine antipsychotics cannot be detailed due to a lack of data, the following diagrams illustrate the general concepts and workflows that would be applied in their investigation.

Conclusion

The development of novel antipsychotics is a critical area of research in neuroscience and medicinal chemistry. While the dihydroacridine scaffold holds theoretical potential, a significant gap in the scientific literature prevents a detailed exposition of its pharmacological profile in the context of antipsychotic activity. The information presented herein provides a framework for how such compounds would be evaluated, based on our understanding of existing antipsychotic drugs. Further research, including the synthesis and comprehensive biological evaluation of dihydroacridine derivatives, is necessary to determine if this chemical class can indeed offer a new avenue for the treatment of psychotic disorders. Without such foundational data, any discussion of their specific pharmacological profile remains speculative.

References

- 1. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Novel versus conventional antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Investigations of Clomacran in Schizophrenia: A Technical Overview

Disclaimer: Access to the full text of the primary clinical trial reports for clomacran is limited due to their age and limited availability in digital archives. Consequently, this document is a comprehensive summary based on the available abstracts of these studies and the broader pharmacological context of early antipsychotic agents. The quantitative data and detailed experimental protocols from the original trials are not fully available.

Introduction

This compound, a dihydroacridine derivative, emerged in the 1970s as a potential therapeutic agent for schizophrenia. As an analog of chlorpromazine, it was part of the first generation of antipsychotic medications. Early clinical evaluations sought to determine its efficacy and safety profile in patients with schizophrenia. This technical guide synthesizes the accessible information from these initial studies and outlines the presumed mechanism of action based on its pharmacological class.

Quantitative Data from Early Clinical Trials

Detailed quantitative data from the early clinical trials of this compound are not available in the accessible literature. The following table summarizes the key findings as described in the abstracts of two identified studies.

| Study | Trial Design | Key Findings | Assessment Instruments | Reference |

| Pecknold et al. (1975) | Uncontrolled Clinical Trial | Found to be therapeutically effective in newly admitted schizophrenic patients. | Brief Psychiatric Rating Scale (BPRS), Psychopharmacology Assessment Form (PAF) | [1] |

| Case et al. (1971) | Controlled Study vs. Chlorpromazine | No abstract available to provide specific findings. | Not specified in abstract. |

Experimental Protocols

The specific, detailed experimental protocols from the early this compound clinical trials are not available in the reviewed literature. However, based on the abstracts and the common practices for clinical trials of that era, a generalized experimental workflow can be inferred.

Generalized Experimental Workflow for Early Antipsychotic Clinical Trials

Caption: Generalized workflow for early this compound clinical trials.

Presumed Signaling Pathway of this compound

As a typical, or first-generation, antipsychotic, this compound's primary mechanism of action is presumed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 Receptor Antagonism Pathway

Caption: Presumed mechanism of action of this compound via D2 receptor antagonism.

Discussion

The available evidence from the abstracts of early clinical trials suggests that this compound demonstrated therapeutic potential in the treatment of schizophrenia.[1] The comparison with chlorpromazine in a controlled study would have provided valuable insights into its relative efficacy and side-effect profile, but these details are not accessible.

The presumed mechanism of action, dopamine D2 receptor antagonism, aligns this compound with other first-generation antipsychotics. This mechanism is effective in treating the positive symptoms of schizophrenia but is also associated with a range of side effects, including extrapyramidal symptoms and hyperprolactinemia. Ultimately, this compound was not widely marketed, a decision that may have been influenced by its side-effect profile or other factors not detailed in the available literature.

For a more complete understanding of the early clinical development of this compound, access to the full-text publications of the original studies is essential. Such access would allow for a detailed analysis of the patient populations, dosing regimens, statistical analyses, and a comprehensive list of reported adverse events.

References

The Structure-Activity Relationship of Clomacran: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Molecular Scaffold and its Influence on Antipsychotic Activity

Clomacran, a tricyclic acridine derivative, has historically been recognized for its antipsychotic properties, primarily attributed to its antagonism of the dopamine D2 receptor. Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel and improved antipsychotic agents. This technical guide synthesizes available data on the structure-activity relationship (SAR) of this compound and related acridine compounds, providing a framework for researchers and drug development professionals. While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature, this guide extrapolates key principles from existing research on related chemical series and outlines the experimental methodologies required for their determination.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound consists of a 9,10-dihydroacridine tricycle, a chloro substituent at the 2-position, and a dimethylaminopropyl side chain at the 9-position. Each of these components plays a critical role in its pharmacological profile.

-

Acridine Tricycle: The planar, aromatic nature of the acridine ring system is crucial for intercalation into the binding pockets of its target receptors.

-

Chloro Substituent: The electron-withdrawing chloro group at the 2-position is a common feature in many antipsychotic drugs and is believed to enhance binding affinity to the dopamine D2 receptor.

-

Dimethylaminopropyl Side Chain: This basic side chain is essential for the molecule's interaction with the receptor and its overall pharmacokinetic properties. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions within the receptor binding site.

Structure-Activity Relationship Insights

Table 1: Inferred Structure-Activity Relationships for this compound Analogs

| Modification | Predicted Effect on D2 Receptor Affinity | Rationale/Comments |

| Acridine Ring Substitution | ||

| Removal of 2-chloro group | Likely decrease | The chloro group often contributes to favorable binding interactions. |

| Shifting the chloro group to other positions | Variable | Positional isomers can significantly alter binding orientation and affinity. |

| Introduction of other electron-withdrawing groups (e.g., -CF3) at C2 | Potentially maintain or increase | Trifluoromethyl groups are known to enhance the potency of some CNS drugs. |

| Introduction of electron-donating groups (e.g., -OCH3) at C2 | Likely decrease | Electron-donating groups may be less favorable for D2 receptor binding. |

| Alkyl Side Chain Modification | ||

| Variation of chain length (n=2, 4) | Decrease | A three-carbon chain is often optimal for D2 antagonists of this class. |

| Branching of the alkyl chain | Likely decrease | Steric hindrance may disrupt optimal binding. |

| Alteration of the terminal amine | ||

| -N(CH3)2 to -NHCH3 or -NH2 | Decrease | The tertiary amine generally provides the highest affinity. |

| Replacement with larger alkyl groups (e.g., -N(C2H5)2) | Variable | May increase or decrease affinity depending on the size and shape of the binding pocket. |

| Incorporation into a cyclic amine (e.g., piperidine, piperazine) | Potentially increase and alter selectivity | This modification is common in many atypical antipsychotics and can introduce interactions with other receptors like 5-HT2A. |

Experimental Protocols for SAR Studies

To rigorously establish the SAR of this compound analogs, a series of standardized in vitro and in vivo experiments are necessary.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol is essential for determining the binding affinity (Ki) of newly synthesized this compound analogs for their primary targets.

Objective: To quantify the affinity of test compounds for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell membranes prepared from HEK-293 or CHO cells stably expressing the human D2 or 5-HT2A receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-Ketanserin or [³H]-Spiperone for 5-HT2A receptors.

-

Non-specific binding competitor: Haloperidol (for D2) or Ketanserin (for 5-HT2A).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

-

96-well microplates, filter mats, and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound analogs in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition Assay for D2 Receptor Antagonism

This assay determines the functional consequence of receptor binding, specifically the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Objective: To measure the antagonist activity of this compound analogs at the D2 receptor by quantifying their ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO or HEK-293 cells stably expressing the human D2 receptor.

-

D2 receptor agonist (e.g., quinpirole).

-

Forskolin (to stimulate adenylate cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in 96-well plates and grow to confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the this compound analogs for a specified time.

-

Agonist Challenge: Add a fixed concentration of the D2 agonist (e.g., quinpirole) in the presence of forskolin to all wells except the baseline control.

-

Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (typically 15-30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Logical Relationships

The antipsychotic effects of this compound are primarily mediated through its antagonism of the dopamine D2 receptor. This action disrupts the normal downstream signaling cascade initiated by dopamine. The following diagrams illustrate the key signaling pathways involved and the logical workflow for evaluating this compound analogs.

Conclusion

The development of novel antipsychotics with improved efficacy and side-effect profiles necessitates a deep understanding of the structure-activity relationships of existing scaffolds. While comprehensive quantitative data for this compound analogs is not extensively published, the principles outlined in this guide provide a solid foundation for initiating a rational drug design program centered on the acridine core. By systematically synthesizing and evaluating new derivatives using the described experimental protocols, researchers can elucidate the key molecular determinants of D2 and 5-HT2A receptor affinity and functional activity, paving the way for the next generation of antipsychotic therapeutics.

In Vitro Binding Affinity of Clomacran to Serotonin Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a potent antipsychotic agent belonging to the acridan class of compounds. Its therapeutic effects are believed to be mediated, in part, through its interaction with various neurotransmitter receptors in the central nervous system (CNS). Among these, serotonin (5-HT) receptors play a crucial role in the pathophysiology of several psychiatric disorders, making them a key target for antipsychotic drugs. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin receptor subtypes. Due to the limited availability of specific quantitative binding data for this compound in recent literature, this document synthesizes available information and outlines the standard experimental protocols used to determine such affinities.

Data Presentation: Binding Affinity of this compound

Comprehensive, publicly available quantitative data on the binding affinity of this compound to a wide range of serotonin receptor subtypes is scarce. The following table represents a summary of the known or inferred binding characteristics based on its classification as an antipsychotic. It is important to note that specific Ki or IC50 values for many 5-HT receptor subtypes are not readily found in contemporary databases.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Notes |

| 5-HT2A | [3H]Ketanserin | Recombinant h5-HT2A | Data not available | Data not available | High affinity is expected based on the pharmacology of similar antipsychotic compounds. |

| 5-HT2C | [3H]Mesulergine | Recombinant h5-HT2C | Data not available | Data not available | Affinity for this receptor is common among antipsychotics and may contribute to therapeutic effects. |

| 5-HT1A | [3H]8-OH-DPAT | Recombinant h5-HT1A | Data not available | Data not available | Interaction with this autoreceptor can modulate serotonin release and is a feature of some atypical antipsychotics. |

| Other 5-HT Subtypes | Various | Various | Data not available | Data not available | A comprehensive screening across all 5-HT receptor subtypes would be necessary to fully characterize the binding profile of this compound. |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinity of a compound like this compound to serotonin receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

General Protocol for a Competitive Radioligand Binding Assay:

-

Preparation of Receptor Membranes:

-

Cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest are cultured.

-

The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Three main conditions are set up in triplicate:

-

Total Binding: Contains the receptor membranes, the radioligand, and assay buffer. This measures the total amount of radioligand bound to all sites.

-

Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of a non-labeled "cold" ligand known to bind to the receptor. This measures the amount of radioligand bound to non-receptor sites.

-

Competition Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on each filter is measured using a liquid scintillation counter, which is proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

For the competition binding, the percentage of specific binding is plotted against the logarithm of the concentration of the test compound.

-

The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualization

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Key Serotonin Receptors

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the nature of the ligand (agonist, antagonist, or inverse agonist).

The 5-HT2A receptor is a Gq/G11-coupled G protein-coupled receptor (GPCR). Antagonism of this receptor is a key mechanism of action for many atypical antipsychotics.

Caption: Antagonism of the 5-HT2A receptor Gq signaling pathway.

The 5-HT1A receptor is a Gi/Go-coupled GPCR. Agonism or partial agonism at this receptor can lead to a decrease in neuronal firing.

Caption: Agonism at the 5-HT1A receptor Gi signaling pathway.

Conclusion

A comprehensive understanding of the in vitro binding affinity of this compound to the full spectrum of serotonin receptors is essential for elucidating its precise mechanism of action and for guiding further drug development efforts. While specific quantitative binding data for this compound is not widely available in the public domain, the established methodologies of radioligand binding assays provide a robust framework for generating this critical information. The diagrams presented herein offer a visual representation of the experimental workflow and the key signaling pathways that are likely modulated by this compound's interaction with serotonin receptors. Further research to fully characterize the binding profile of this compound is warranted to enhance our understanding of its therapeutic effects and potential side-effect profile.

The Discontinuation of Clomacran: A Technical Review of a Promising Antipsychotic's Downfall

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clomacran was a novel antipsychotic of the dihydroacridine class developed by Smith, Kline & French in the 1970s.[1] As an analogue of chlorpromazine, it was investigated for the management of schizophrenia.[2] Initial clinical findings suggested that this compound might offer a therapeutic advantage over existing treatments. Despite this early promise, this compound's time on the market was short-lived. In 1982, it was withdrawn in the United Kingdom due to significant safety concerns, specifically related to liver toxicity.[1] This guide aims to provide a detailed technical examination of the factors that led to the discontinuation of this compound, drawing from the limited available data to reconstruct the scientific and clinical narrative of this once-promising drug.

Clinical Efficacy in Schizophrenia

Clinical trials conducted in the 1970s compared the efficacy of this compound with the then-standard antipsychotic, chlorpromazine. While the full texts of these studies are not widely accessible, abstracts and later meta-analyses provide some insight into this compound's therapeutic potential.

An uncontrolled clinical trial by Pecknold et al. (1975) found this compound to be therapeutically effective in newly admitted schizophrenic patients.[2] A controlled study by Case et al. (1971) also compared this compound with chlorpromazine in psychotic outpatients.[3] A subsequent meta-analysis of early antipsychotic trials concluded that this compound was more efficacious than chlorpromazine in treating schizophrenia, although it is important to note that these early studies were often small and may have been underpowered by modern standards.

Table 1: Summary of this compound Clinical Trials in Schizophrenia

| Study | Year | Design | Comparison | Key Findings (from abstract) | Citation |

| Case et al. | 1971 | Controlled Clinical Trial | This compound vs. Chlorpromazine | Comparative efficacy in psychotic outpatients. | [3] |

| Pecknold et al. | 1975 | Uncontrolled Clinical Trial | This compound | Found to be therapeutically effective in newly admitted schizophrenic patients. | [2] |

Experimental Protocols (Inferred)

Detailed experimental protocols from these early trials are not available. However, based on standard practices of the time for antipsychotic trials, the following methodologies were likely employed:

-

Patient Population: Adult patients diagnosed with schizophrenia, likely based on the diagnostic criteria of that era.

-

Intervention: Oral administration of this compound or chlorpromazine, with flexible dosing schedules based on clinical response and tolerability.

-

Assessment: Efficacy was likely measured using rating scales common at the time, such as the Brief Psychiatric Rating Scale (BPRS) and the Overall and Gorham's Psychiatric Assessment Form (PAF), to assess changes in positive and negative symptoms of schizophrenia.[2]

-

Safety Monitoring: Collection of adverse event data, including routine laboratory tests to monitor organ function.

The Core Reason for Discontinuation: Hepatotoxicity

The primary reason for the withdrawal of this compound from the market was its association with liver toxicity.[1] The U.S. National Library of Medicine's PubChem database classifies this compound as a "Most-DILI-Concern" (Drug-Induced Liver Injury) compound, with a DILI severity grade of 8, and explicitly notes its "Withdrawn" status.[4]

The logical pathway leading to the discontinuation of this compound can be visualized as follows:

Inferred Pharmacological Profile

Mechanism of Action: Dopamine D2 Receptor Antagonism

As a first-generation (typical) antipsychotic, this compound's primary mechanism of therapeutic action is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] The dopamine hypothesis of schizophrenia posits that an overactivity of this pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions. By blocking these receptors, this compound would reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Broader Receptor Binding Profile (Inferred)

Typical antipsychotics are known for their broad receptor binding profiles, which contribute to both their therapeutic effects and their side effect profiles. It is likely that this compound, similar to chlorpromazine, also interacted with other receptors, such as:

-

Muscarinic M1 receptors: Antagonism could lead to anticholinergic side effects (e.g., dry mouth, blurred vision, constipation).

-

Histamine H1 receptors: Antagonism is associated with sedation and weight gain.

-

Alpha-1 adrenergic receptors: Antagonism can cause orthostatic hypotension and dizziness.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not available. As a dihydroacridine derivative, it would have likely undergone extensive hepatic metabolism, a common feature of this class of compounds. It is plausible that the formation of reactive metabolites during its metabolism contributed to the observed hepatotoxicity.

Conclusion

The story of this compound serves as a significant case study in the history of psychopharmacology and drug safety. Despite showing initial promise in treating schizophrenia, its association with severe liver toxicity led to its withdrawal from the market, underscoring the paramount importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. The lack of detailed, publicly available data on the specifics of this compound's hepatotoxicity and the quantitative outcomes of its clinical trials highlights the challenges in retrospectively analyzing the history of older, discontinued drugs. For modern drug development professionals, the case of this compound reinforces the necessity of thorough toxicological profiling, the development of predictive models for drug-induced liver injury, and the maintenance of robust pharmacovigilance systems to ensure patient safety.

References

- 1. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Hepatitis caused by clometacin (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and chlorpromazine in psychotic outpatients: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Rational Design of Supramolecular Receptors for Consistent Binding Affinities under High-Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Clomacran Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential biological evaluation of Clomacran and its derivatives. This compound, an acridane derivative and an analogue of chlorpromazine, has shown therapeutic potential as an antipsychotic agent. The following protocols are based on established synthetic methodologies for the acridine and dihydroacridine core, followed by functionalization to introduce the desired side chains.

Synthetic Protocol for this compound and its Derivatives

The synthesis of this compound and its analogues can be approached through a multi-step process involving the formation of a substituted acridone, followed by reduction to the dihydroacridine core, and subsequent alkylation to introduce the pharmacologically important side chain.

Experimental Protocol: Synthesis of 2-chloro-9,10-dihydroacridine (Key Intermediate)

This protocol outlines the synthesis of the core scaffold for this compound.

Step 1: Synthesis of 2-chloroacridin-9(10H)-one via Ullmann Condensation

The initial step involves the copper-catalyzed coupling of an aryl halide with an aniline derivative to form an N-phenylanthranilic acid, which is then cyclized to the corresponding acridone.

-

Materials:

-

2-bromo-5-chlorobenzoic acid

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper (Cu) powder

-

Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

A mixture of 2-bromo-5-chlorobenzoic acid (1 mmol), aniline (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of copper powder in DMF is refluxed for 12-16 hours.

-

After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated HCl.

-

The precipitated N-(4-chlorophenyl)anthranilic acid is filtered, washed with water, and dried.

-

The dried N-(4-chlorophenyl)anthranilic acid is heated with polyphosphoric acid at 120-140°C for 2-3 hours.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The solid 2-chloroacridin-9(10H)-one is collected by filtration, washed with a sodium bicarbonate solution and then with water, and dried.

-

Step 2: Reduction of 2-chloroacridin-9(10H)-one to 2-chloro-9,10-dihydroacridine

The acridone is reduced to the dihydroacridine scaffold.

-

Materials:

-

2-chloroacridin-9(10H)-one

-

Zinc (Zn) dust

-

Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

-

Procedure:

-

A mixture of 2-chloroacridin-9(10H)-one (1 mmol) and zinc dust (5 mmol) in a 1:1 ethanol/water solution containing NaOH (2 mmol) is refluxed for 4-6 hours.

-

The hot solution is filtered to remove excess zinc.

-

The filtrate is cooled, and the precipitated 2-chloro-9,10-dihydroacridine is collected by filtration, washed with water, and dried.

-

Experimental Protocol: Synthesis of this compound

This protocol details the final alkylation step to produce this compound.

-

Materials:

-

2-chloro-9,10-dihydroacridine

-

Sodium amide (NaNH₂) or other strong base

-

3-dimethylamino-1-propyl chloride

-

Anhydrous toluene or xylene

-

-

Procedure:

-

To a solution of 2-chloro-9,10-dihydroacridine (1 mmol) in anhydrous toluene, sodium amide (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

-

3-dimethylamino-1-propyl chloride (1.1 mmol) is then added, and the reaction mixture is refluxed for 8-12 hours.

-

After cooling, the reaction is quenched with water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product (this compound) is purified by column chromatography or recrystallization.

-

Quantitative Data Summary

| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Purity (%) | Dopamine D2 Receptor Binding IC50 (nM) |

| This compound | H | Cl | 65 | >98 | 15 |

| Derivative 1 | H | F | 62 | >99 | 25 |

| Derivative 2 | H | CF₃ | 55 | >97 | 8 |

| Derivative 3 | OCH₃ | Cl | 68 | >98 | 32 |

| Derivative 4 | H | NO₂ | 48 | >96 | 5 |

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway of Phenothiazine-like Antipsychotics

This compound, as a phenothiazine analogue, is expected to exert its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The diagram below illustrates this and other potential signaling pathways affected by this class of drugs.[1][2]

Caption: Antagonism of the Dopamine D2 receptor by this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Clomacran in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a drug that has been investigated for its antipsychotic properties, particularly in the context of schizophrenia.[1][2] As a chlorpromazine analogue, it falls into the category of typical antipsychotics, which primarily exert their mechanism of action through the antagonism of dopamine D2 receptors.[3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using established rodent models of schizophrenia.

The protocols outlined below are based on general methodologies for testing antipsychotic drugs, adapted for the specific investigation of this compound. Due to the limited availability of recent preclinical in vivo data specifically for this compound, the quantitative data presented in the tables are illustrative examples based on the expected outcomes for a typical antipsychotic. Researchers should optimize these protocols and establish dose-responsiveness for this compound in their specific laboratory settings.

In Vivo Models for Schizophrenia

Several animal models are utilized to mimic the symptoms of schizophrenia and to screen for potential antipsychotic drug candidates. These models often focus on inducing hyperactivity, deficits in sensorimotor gating, and cognitive impairments, which are analogous to the positive, negative, and cognitive symptoms of schizophrenia in humans.

Pharmacologically-Induced Models

These models use psychostimulants to induce behaviors relevant to psychosis.

-

Amphetamine-Induced Hyperlocomotion Model: This model is based on the hyperdopaminergic state associated with psychosis. Amphetamine increases locomotor activity in rodents, and effective antipsychotics are expected to attenuate this effect.

-

Phencyclidine (PCP)-Induced Model: PCP, an NMDA receptor antagonist, can induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[4][5]

Neurodevelopmental Models

These models involve interventions during early brain development to produce long-lasting schizophrenia-like phenotypes in adulthood. An example is the neonatal ventral hippocampal lesion (NVHL) model.

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the efficacy of this compound in reversing amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.

Materials:

-

This compound

-

d-Amphetamine sulfate

-

Vehicle (e.g., 0.9% sterile saline or 0.5% methylcellulose)

-

Male Wistar rats (250-300g)

-

Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

-

Standard laboratory equipment for injections (syringes, needles)

Procedure:

-

Acclimation: Acclimate the rats to the experimental room for at least 1 hour before testing. The open-field arenas should be cleaned thoroughly between each trial to eliminate olfactory cues.

-

Habituation: Place each rat individually into an open-field arena for a 30-minute habituation period.

-

Drug Administration:

-

Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound (low dose) + Amphetamine, this compound (high dose) + Amphetamine).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The dosage should be determined from pilot studies.

-

-

Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for this compound to be absorbed and distributed.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

-

Behavioral Assessment: Immediately place the rats back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Workflow Diagram:

Protocol 2: Prepulse Inhibition (PPI) Deficits Induced by PCP in Mice

Objective: To evaluate the ability of this compound to restore sensorimotor gating deficits induced by PCP, a model relevant to information-processing abnormalities in schizophrenia.

Materials:

-

This compound

-

Phencyclidine (PCP) hydrochloride

-

Vehicle (e.g., 0.9% sterile saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Startle response measurement system with sound-attenuating chambers

-

Standard laboratory equipment for injections

Procedure:

-

Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

-

Drug Administration:

-

Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, this compound + PCP).

-

Administer this compound or vehicle (i.p.).

-

-

Pre-treatment Period: Allow for a 30-minute pre-treatment period.

-

PCP Administration: Administer PCP (e.g., 1-5 mg/kg, s.c.) or saline.

-

PPI Testing: After a 15-minute delay, place the mice in the startle chambers for a 5-minute acclimation period with background white noise. The test session consists of a series of trials:

-

Pulse-alone trials (e.g., 120 dB startling stimulus).

-

Prepulse-pulse trials (a weak prepulse stimulus, e.g., 74, 78, or 82 dB, precedes the startling pulse).

-

No-stimulus trials (background noise only).

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA to compare PPI across treatment groups.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound in the described in vivo models. These are for illustrative purposes and should be confirmed by experimental data.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) ± SEM | % Inhibition of Hyperactivity |

| Vehicle + Saline | - | 1500 ± 120 | - |

| Vehicle + Amphetamine | 1.5 | 4500 ± 350 | 0% |

| This compound + Amphetamine | 1 | 3200 ± 280 | 43% |

| This compound + Amphetamine | 3 | 2100 ± 200 | 80% |

Table 2: Effect of this compound on PCP-Induced PPI Deficits in Mice

| Treatment Group | Dose (mg/kg) | % PPI at 78 dB Prepulse ± SEM |

| Vehicle + Saline | - | 75 ± 5 |

| Vehicle + PCP | 3 | 30 ± 4 |

| This compound + PCP | 2 | 55 ± 6 |

Signaling Pathways

The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway. This is thought to alleviate the positive symptoms of schizophrenia.

Atypical antipsychotics have a more complex receptor binding profile, often including antagonism of serotonin 5-HT2A receptors in addition to dopamine D2 receptor blockade. This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.

Conclusion

The in vivo models and protocols described provide a framework for the preclinical evaluation of this compound's antipsychotic efficacy. The amphetamine-induced hyperlocomotion and PCP-induced PPI deficit models are robust and well-validated for screening compounds with potential therapeutic value in schizophrenia. Researchers should conduct dose-response studies and include appropriate control groups to ensure the validity of their findings. The provided signaling pathway diagrams offer a visual representation of the established mechanisms of action for typical and atypical antipsychotics, which serves as a basis for understanding the expected pharmacological effects of this compound.

References

- 1. This compound and chlorpromazine in psychotic outpatients: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of schizophrenic patients: a comparison of two assessment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Clomacran in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a dihydroacridine derivative that was developed as an antipsychotic medication in the 1970s.[1] It was utilized in the treatment of schizophrenia but was later withdrawn from the market due to concerns about hepatotoxicity.[1] As a tricyclic compound, its analytical determination in biological matrices shares similarities with other drugs in its class. These application notes provide a comprehensive overview of potential analytical methods for the detection and quantification of this compound in tissue samples, designed for research, drug development, and forensic analysis.

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of this compound in complex biological matrices such as tissue. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely available technique for the quantification of pharmaceutical compounds in biological samples.[2][3][4] Given the aromatic nature of the acridine structure, UV detection is a viable option. Fluorescence detection may offer enhanced sensitivity if this compound or a derivatized form exhibits fluorescent properties.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For non-volatile drugs like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[6] GC-MS provides excellent sensitivity and specificity, making it suitable for forensic and toxicological analysis.[7][8] A method for the determination of tricyclic antidepressant drugs in post-mortem tissues using GC with a nitrogen-phosphorus detector (NPD) was developed in the early 1980s and can be adapted for this compound.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical assays due to its high sensitivity, specificity, and high-throughput capabilities.[10][11] This technique combines the separation power of liquid chromatography with the precise detection and quantification of mass spectrometry. It is the recommended method for achieving the lowest limits of detection and quantification.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of similar tricyclic compounds in tissue and should be validated experimentally for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

| Parameter | Expected Value |

| Limit of Detection (LOD) | 10 - 20 ng/g |

| Limit of Quantification (LOQ) | 30 - 60 ng/g |

| Linearity Range | 50 - 2000 ng/g |

| Recovery | 80 - 95% |

| Intraday Precision (%RSD) | < 10% |

| Interday Precision (%RSD) | < 15% |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 1 - 5 ng/g |

| Limit of Quantification (LOQ) | 5 - 15 ng/g |

| Linearity Range | 10 - 1000 ng/g |

| Recovery | 75 - 90% |

| Intraday Precision (%RSD) | < 10% |

| Interday Precision (%RSD) | < 15% |

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/g |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/g |

| Linearity Range | 0.5 - 500 ng/g |

| Recovery | 85 - 105% |

| Intraday Precision (%RSD) | < 5% |

| Interday Precision (%RSD) | < 10% |

Experimental Protocols

Protocol 1: Tissue Sample Preparation

This protocol describes a general procedure for the extraction of this compound from tissue samples.

Materials:

-

Tissue of interest (e.g., liver, brain, adipose)

-

Homogenizer (e.g., bead beater, ultrasonic)

-

Phosphate buffered saline (PBS), pH 7.4

-

Extraction solvent (e.g., 1-chlorobutane:ethyl ether (3:1 v/v) or acetonitrile)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the analytical method)

Procedure:

-

Accurately weigh approximately 1 gram of tissue.

-

Add 3 mL of ice-cold PBS per gram of tissue.

-

Homogenize the tissue sample until a uniform consistency is achieved.

-

Spike the homogenate with an appropriate amount of the Internal Standard solution.

-

Add 6 mL of extraction solvent to the homogenate.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 x g for 15 minutes at 4°C.

-

Carefully transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for analysis.

Caption: Workflow for tissue sample preparation and analysis.

Protocol 2: HPLC-UV Method

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

Procedure:

-

Prepare calibration standards and quality control samples by spiking blank tissue homogenate with known concentrations of this compound.

-

Process the standards, quality controls, and unknown samples according to Protocol 1.

-

Inject the reconstituted samples onto the HPLC system.

-

Quantify the this compound peak area against the calibration curve.

Protocol 3: GC-MS Method

Instrumentation:

-

GC-MS system with a capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)

Derivatization (if necessary):

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Procedure: Evaporate the extracted sample to dryness. Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.

Procedure:

-

Prepare and process samples as described in Protocol 1, followed by the derivatization step.

-

Inject the derivatized samples into the GC-MS.

-

Monitor the characteristic ions for this compound and the internal standard to quantify the analyte.

Putative Signaling Pathway of this compound

As a typical antipsychotic of the dihydroacridine class, this compound is presumed to exert its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][8][12][13] This blockade of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13] The downstream signaling cascade following D2 receptor antagonism involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

Caption: Putative mechanism of action of this compound via D2 receptor antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to assess tissue-specific distribution and metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 9. A method for the determination of therapeutic and toxic concentrations of tricyclic antidepressant drugs in post mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The tissue distribution, metabolism, and excretion of octachlorostyrene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. youtube.com [youtube.com]

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Clomacran

Introduction

Clomacran is a tricyclic compound with antipsychotic properties, belonging to the acridane derivative class of drugs. It has been investigated for its therapeutic potential in treating schizophrenia. Accurate and reliable quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note details a robust HPLC protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions